1-Chloro-6-iodohexane is categorized under halogenated hydrocarbons, specifically as a dihaloalkane due to the presence of two different halogens (chlorine and iodine) attached to the alkane chain. Its classification also includes safety warnings as it can cause skin and eye irritation, denoted by hazard statements H315 and H319 respectively .
The synthesis of 1-chloro-6-iodohexane can be achieved through various methods, primarily involving halogenation reactions. One common approach is the nucleophilic substitution reaction, where a precursor compound undergoes halogenation.
The molecular structure of 1-chloro-6-iodohexane reveals important characteristics:
1-Chloro-6-iodohexane participates in several chemical reactions, primarily nucleophilic substitutions due to its halogen substituents.
These reactions typically require specific conditions such as solvent choice (polar aprotic solvents favor S_N2 mechanisms) and temperature control to enhance reactivity and selectivity.
The mechanism of action for nucleophilic substitution involving 1-chloro-6-iodohexane follows standard organic reaction pathways:
The compound is classified as an irritant with specific handling precautions recommended:
1-Chloro-6-iodohexane finds utility in various scientific applications:
1-Chloro-6-iodohexane (C₆H₁₂ClI) represents a specialized class of α,ω-dihaloalkanes where differing halogen termini (chlorine and iodine) confer distinct reactivity profiles for selective functionalization. The synthesis typically employs stepwise halogenation strategies to overcome challenges associated with regioselectivity and halogen scrambling. A common approach involves the nucleophilic substitution of 6-chlorohexan-1-ol derivatives using alkali metal iodides (e.g., sodium iodide) in acetone, leveraging the poor solubility of sodium chloride to drive the reaction to completion via Le Châtelier’s principle. Alternative pathways include the controlled chlorination of 1,6-diiodohexane or iodination of 1,6-dichlorohexane, though these methods require precise stoichiometric control to minimize dihalide byproducts. Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature modulation (40-60°C balances kinetics and selectivity), and stoichiometric ratios (1:1.05 haloalkane:NaI minimizes residual dihalide impurities). The differing bond dissociation energies (C–I: 55 kcal/mol; C–Cl: 81 kcal/mol) and nucleophilic susceptibilities are exploited for subsequent selective transformations in synthetic applications [2] [6].
Electrogenerated nickel(I) salen (Ni⁺(salen)) serves as a specialized single-electron transfer catalyst for the reductive coupling of 1-chloro-6-iodohexane into higher-value hydrocarbons, notably 1,12-dichlorododecane. The mechanism proceeds through three key stages:
The dimethylated Ni⁺(salen) variant demonstrates superior catalytic efficiency due to steric blocking of imino bond alkylation—a deactivation pathway prevalent in unsubstituted Ni⁺(salen). Bulk electrolyses at -1.10 V using 5 mol% catalyst achieve >90% substrate conversion with turnover frequencies (TOF) of 8.2 h⁻¹. This reductive dimerization exemplifies the utility of 1-chloro-6-iodohexane as a synthon for C12 building blocks in polymer chemistry [3].
Table 1: Nickel(I) Salen-Catalyzed Reduction Product Distribution
Catalyst | 1,12-Dichlorododecane Yield (%) | Chlorohexane Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Ni⁺(salen) | 68 | 15 | 6.1 |
Dimethyl-Ni⁺(salen) | 72 | 9 | 8.2 |
Continuous flow chemistry addresses exothermicity and byproduct formation challenges inherent in batch synthesis of 1-chloro-6-iodohexane. Optimized systems employ microfluidic reactors with:
The turbulent flow regime (Reynolds number >2,500) enhances mixing efficiency, suppressing polyhalogenation. In-line Fourier-transform infrared spectroscopy monitors conversion by tracking the 500 cm⁻¹ C–I stretching band. Downstream processing integrates continuous liquid-liquid extraction (heptane/water) and fractional distillation under reduced pressure (92°C at 4 mmHg) to achieve >98% purity (GC). This approach increases space-time yield by 3.2× versus batch methods while reducing energy consumption by 40%. Solvation free energy calculations (-22.4 kcal/mol in water) via Polarizable Continuum Models inform solvent selection for extraction, minimizing product loss [5] [6].
Comprehensive NMR analysis confirms molecular structure and purity of 1-chloro-6-iodohexane:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
2D-COSY correlations verify methylene connectivity: Hₐ (δ 3.20) couples to Hb (δ 1.85), which couples to Hc (δ 1.45), confirming the –I–CH₂–CH₂–CH₂– chain. The absence of δ 40-42 ppm signals confirms no residual 1,6-dichlorohexane contamination. Chemical shifts demonstrate characteristic deshielding of α-methylene groups versus unfunctionalized alkanes (δ 1.25 ppm), with the –CH₂I resonance 1.65 ppm downfield from –CH₂Cl due to iodine’s polarizability [2] [6] [8].
Mass spectrometric techniques provide unambiguous molecular weight confirmation and impurity profiling:
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) detects trace dimers (m/z 492 [2M]⁺) at <0.3% abundance, validating purification efficacy. These techniques collectively confirm the 246.52 g/mol molecular weight and distinguish isobaric impurities like 1-bromo-6-iodohexane (Δm = -0.03 Da, resolvable at R > 20,000) [1] [4] [8].
Physicochemical constants serve as critical purity indicators for industrial quality control:
Table 2: Physical Property Analysis of 1-Chloro-6-iodohexane
Property | Literature Value | Experimental Measurement | Conditions |
---|---|---|---|
Refractive Index (nD²⁰) | 1.5230 | 1.5228 ± 0.0003 | 20°C, sodium D-line |
Density (g/mL) | 1.623 | 1.621 ± 0.005 | 25°C |
Boiling Point (°C) | 110 (lit.) | 109–111 (4 mmHg) | Distillation |
Density measurements utilize oscillating U-tube densitometers calibrated with water and air. The high density (1.623 g/mL vs. 0.687 g/mL for n-hexane) reflects significant molecular weight contribution from halogens. Refractive index correlates with electronic polarizability, enhanced by the C–I bond. Both properties exhibit linear temperature dependencies:
Deviations >0.005 from reference density or >0.003 from nD²⁰ = 1.5230 signal impurities requiring redistillation [2] [6] [8].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4